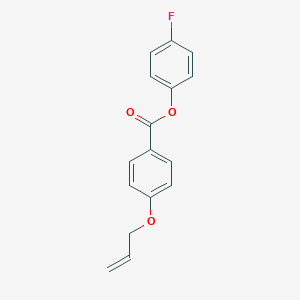

4-Fluorophenyl 4-(allyloxy)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C16H13FO3 |

|---|---|

Molecular Weight |

272.27g/mol |

IUPAC Name |

(4-fluorophenyl) 4-prop-2-enoxybenzoate |

InChI |

InChI=1S/C16H13FO3/c1-2-11-19-14-7-3-12(4-8-14)16(18)20-15-9-5-13(17)6-10-15/h2-10H,1,11H2 |

InChI Key |

TWGJFOPCEXPJBX-UHFFFAOYSA-N |

SMILES |

C=CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)F |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Mesogenic Characterization of 4-Fluorophenyl 4-(allyloxy)benzoate

A Whitepaper for Researchers in Liquid Crystal and Drug Development

Abstract

This technical guide provides a comprehensive framework for the synthesis, purification, and detailed characterization of the novel liquid crystal candidate, 4-Fluorophenyl 4-(allyloxy)benzoate. While this specific molecule is not extensively documented in prior literature, its molecular architecture—comprising a rigid biphenyl core, a terminal fluoro-substituent, and a flexible allyloxy chain—suggests a strong potential for mesogenic behavior. This guide is structured to serve as a complete research protocol for scientists. It outlines a robust synthetic pathway, details the critical experimental techniques for characterization—namely Differential Scanning calorimetry (DSC) and Polarized Optical Microscopy (POM)—and discusses the anticipated results based on established principles of liquid crystal science. By providing both the "how" and the "why" behind each step, this document aims to empower researchers to not only replicate the described workflow but also to adapt and apply these methodologies to other novel mesogenic compounds.

Introduction: Rationale and Molecular Design

The field of liquid crystals is driven by the rational design of molecules that can self-assemble into ordered, yet fluid, phases. The target molecule, this compound, has been conceived based on established structure-property relationships in calamitic (rod-like) liquid crystals.

-

The Benzoate Core: The central ester linkage provides the necessary rigidity and linearity to the molecular core, a fundamental prerequisite for the formation of anisotropic liquid crystalline phases.

-

Terminal Fluoro-Substituent: The incorporation of a fluorine atom at one terminus is a common strategy in modern liquid crystal design. The high electronegativity and small size of fluorine can introduce a significant dipole moment without a major steric penalty. This can influence key properties such as dielectric anisotropy, melting point, and the stability of mesophases.[1][2] Fluorination has been shown to affect self-assembly behavior, sometimes suppressing or promoting certain mesophases.[1][3]

-

Terminal Allyloxy Chain: A flexible terminal chain is essential for disrupting crystal packing and enabling the formation of a liquid crystalline phase upon melting. The allyloxy group provides this flexibility. The double bond in the allyl group also offers a site for potential future polymerization, opening avenues for the creation of liquid crystal polymers and elastomers.

Given these structural features, it is hypothesized that this compound will exhibit enantiotropic liquid crystalline behavior, likely presenting a nematic and/or a smectic phase. This guide provides the experimental blueprint to test this hypothesis.

Synthetic Pathway and Experimental Protocols

The synthesis of this compound is proposed via a two-step process involving the preparation of a key intermediate, 4-(allyloxy)benzoyl chloride, followed by its esterification with 4-fluorophenol.

Diagram of the Proposed Synthetic Pathway

Caption: Proposed three-step synthesis of this compound.

Protocol: Synthesis of 4-(allyloxy)benzoic acid

This protocol is adapted from established methods for the Williamson ether synthesis of phenolic acids.[4]

-

Reaction Setup: In a 500 mL round-bottom flask, dissolve 4-hydroxybenzoic acid (1.0 eq.) in ethanol. To this solution, add potassium hydroxide (1.1 eq.) and a catalytic amount of potassium iodide (0.1 eq.). Stir the mixture until all solids have dissolved.

-

Addition of Allyl Bromide: Add allyl bromide (1.1 eq.) dropwise to the reaction mixture at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for 10-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, remove the ethanol under reduced pressure. Dissolve the resulting solid in water and acidify with 2M HCl until a white precipitate forms (pH ~2).

-

Isolation and Purification: Filter the white precipitate, wash thoroughly with cold water, and dry under vacuum. The crude 4-(allyloxy)benzoic acid can be recrystallized from an ethanol/water mixture to yield a pure product.

Protocol: Synthesis of 4-(allyloxy)benzoyl chloride

This is a standard procedure for converting a carboxylic acid to a more reactive acyl chloride.[4][5]

-

Reaction Setup: In a fume hood, suspend the dried 4-(allyloxy)benzoic acid (1.0 eq.) in an excess of thionyl chloride (SOCl₂). Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Reflux: Heat the mixture to reflux for 3-4 hours. The cessation of gas evolution (SO₂ and HCl) indicates the completion of the reaction.

-

Isolation: Remove the excess thionyl chloride by distillation under reduced pressure. To ensure complete removal, anhydrous toluene can be added and co-evaporated. The resulting crude 4-(allyloxy)benzoyl chloride is often used in the next step without further purification.

Protocol: Esterification to Yield this compound

This final step involves the Schotten-Baumann-type reaction between the acyl chloride and 4-fluorophenol.

-

Reaction Setup: Dissolve 4-fluorophenol (1.0 eq.) and pyridine (1.2 eq.) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the mixture in an ice bath.

-

Addition of Acyl Chloride: Dissolve the crude 4-(allyloxy)benzoyl chloride (1.05 eq.) in anhydrous THF and add it dropwise to the cooled solution of 4-fluorophenol and pyridine.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 8-10 hours. Monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture and pour it into a separatory funnel containing water. Extract the product with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with 1M HCl, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product should be purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent (e.g., ethanol or hexane) to obtain the final product, this compound.

Characterization of Mesogenic Behavior

Once the pure compound is synthesized, its liquid crystalline properties must be thoroughly investigated. The primary techniques for this are Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).[6]

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature.[7] It is used to determine the temperatures and enthalpy changes associated with phase transitions.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 3-5 mg of the purified this compound into an aluminum DSC pan. Crimp the pan with a lid.

-

DSC Program:

-

Heat the sample from room temperature to a temperature well above the expected clearing point (e.g., 150 °C) at a rate of 10 °C/min. This is the first heating scan.

-

Hold the sample at this temperature for 5 minutes to erase any thermal history.

-

Cool the sample back to room temperature at a rate of 10 °C/min. This is the first cooling scan.

-

Heat the sample again under the same conditions for a second heating scan. This scan is often used for data analysis as it represents the behavior of the material after a controlled thermal cycle.[8]

-

-

Data Analysis: Analyze the resulting thermogram to identify endothermic and exothermic peaks, which correspond to phase transitions.[9][10]

Interpreting the DSC Thermogram:

Caption: A representative DSC heating curve illustrating potential phase transitions.

-

Melting Transition (Crystal to Mesophase): A sharp endothermic peak corresponding to the transition from the crystalline solid to the first liquid crystal phase. The peak temperature is the melting point (Tm), and the area under the peak gives the enthalpy of fusion (ΔHm).

-

Mesophase-Mesophase Transitions: Smaller endothermic peaks may be observed for transitions between different liquid crystal phases (e.g., Smectic to Nematic).

-

Clearing Point (Mesophase to Isotropic Liquid): A small, sharp endothermic peak indicating the transition from the last liquid crystal phase to the isotropic liquid. This is the clearing temperature (Ti), and the area under the peak corresponds to the enthalpy of clearing (ΔHi).

-

Cooling Scan: Exothermic peaks on cooling correspond to the reverse transitions. If the mesophases appear on both heating and cooling, they are termed "enantiotropic." If they only appear on cooling, they are "monotropic."

Anticipated Quantitative Data:

| Transition | Temperature (°C) | Enthalpy (kJ/mol) |

| Crystal → Mesophase (Melting) | T_m | ΔH_m |

| Mesophase → Isotropic (Clearing) | T_i | ΔH_i |

| Mesophase → Mesophase (if present) | T_trans | ΔH_trans |

Polarized Optical Microscopy (POM)

POM is an indispensable technique for the visual identification of liquid crystal phases.[6][11] Anisotropic materials, like liquid crystals, are birefringent, meaning they split light into two polarized rays that travel at different velocities. When viewed between crossed polarizers, this birefringence results in characteristic colorful textures.

Experimental Protocol:

-

Sample Preparation: Place a small amount of the sample on a clean glass microscope slide and cover it with a coverslip.

-

Hot Stage: Place the slide on a hot stage connected to a temperature controller.

-

Observation: Heat the sample into the isotropic phase (above Ti as determined by DSC). Then, slowly cool the sample while observing it through the microscope with crossed polarizers.

-

Texture Identification: As the sample cools through its phase transitions, characteristic optical textures will appear. Record images of these textures at different temperatures.

Identifying Mesophase Textures:

Caption: Logical workflow for identifying mesophases via POM upon cooling.

-

Isotropic Phase: When the sample is in the isotropic liquid phase, it is optically isotropic and will appear completely dark (black) between the crossed polarizers.

-

Nematic (N) Phase: Upon cooling from the isotropic phase, the nematic phase is often the first to appear. It is characterized by textures such as the "Schlieren" texture (with dark brushes emanating from point defects) or the "threaded" texture.[12]

-

Smectic A (SmA) Phase: If a smectic phase is present, it will appear at a lower temperature. The Smectic A phase often exhibits a "focal-conic fan" texture.[13][14] Shear applied to the coverslip may align the molecules into a "homeotropic" texture, which appears dark like the isotropic phase but is, in fact, highly ordered.

-

Crystallization: Upon further cooling, the sample will crystallize, often forming needle-like or dendritic solid structures.

Expected Outcomes and Discussion

Based on the molecular structure of this compound, we can predict its likely mesogenic behavior. The presence of the flexible allyloxy chain is expected to lower the melting point compared to a similar molecule with a shorter, more rigid substituent. The terminal fluorine atom will increase the molecular dipole moment, which can enhance intermolecular interactions and potentially stabilize a smectic phase.[2] However, fluorine substitution can also disrupt packing and favor nematic phases.[1][15] Therefore, it is plausible that the compound will exhibit a nematic phase over a certain temperature range, and potentially a smectic A phase at lower temperatures before crystallization. The combination of DSC and POM will provide definitive evidence to confirm the presence, type, and thermal range of any mesophases.

Conclusion

This guide has detailed a comprehensive experimental approach for the synthesis and characterization of the novel compound this compound. By following the outlined protocols for synthesis, purification, DSC analysis, and POM, researchers can systematically investigate its potential as a liquid crystalline material. The causality-driven explanations for each experimental choice and the guide to interpreting the results provide a solid foundation for both executing this specific research plan and for the broader exploration of new mesogenic molecules. The successful characterization of this compound will contribute valuable data to the understanding of structure-property relationships in the design of advanced liquid crystal materials.

References

-

Characterization of Liquid Crystalline Polymers Using Polarized Optical Microscopy (POM). (n.d.). AZoM.com. Retrieved February 20, 2026, from [Link]

-

Jasińska, M., Chłopaś, K., Osiecka, N., Bednarska, J., Pociecha, D., & Chruściel, J. (2021). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. International Journal of Molecular Sciences, 22(11), 5894. [Link]

-

Zhang, Z., Ge, Z., Wang, Y., Sun, J., Jia, Y., Tian, M., & Yao, D. (2023). Liquid crystal elastomers containing azobenzene homologues as crosslinkers—synthesis and characterization. Liquid Crystals, 50(12), 1735-1744. [Link]

-

Kumar, A., & Ha, S.-W. (2020). Influences of Central Units and Terminal Chains on the Banana-Shaped Liquid Crystals. Crystals, 10(10), 856. [Link]

-

Yamada, S., Tsuji, H., & Nakamura, E. (2021). Effect of Fluoroalkyl-Substituent in Bistolane-Based Photoluminescent Liquid Crystals on Their Physical Behavior. Molecules, 26(8), 2309. [Link]

-

Navard, P., & Haudin, J. M. (1985). The height of DSC phase transition peaks. Application to liquid crystals. Journal of Thermal Analysis, 30(1), 61-64. [Link]

-

Liquid Crystal Transitions. (n.d.). NETZSCH Analyzing & Testing. Retrieved February 20, 2026, from [Link]

-

Takahashi, Y., Nagasawa, H., & Ozawa, T. (2014). Calorimetry of phase transitions in liquid crystal 8CB under shear flow. Soft Matter, 10(23), 4089-4095. [Link]

-

Nair, G. G., S, P., & Yelamaggad, C. V. (2024). Analyzing the impact of the size of fluoro and chloro substituents on induced mesomorphism in hydrogen bonded liquid crystals. Scientific Reports, 14(1), 14781. [Link]

-

Zhu, S., Li, W., Jin, C., & Pal, S. K. (2020). Influence of multifluorophenyloxy terminus on the mesomorphism of the alkoxy and alkyl cyanobiphenyl compounds in search of new ambient nematic liquid crystals and mixtures. Liquid Crystals, 47(13), 1957-1967. [Link]

-

Hobbs, J., Gibb, C. J., & Welch, C. (2025). Fluorination: Simple Change but Complex Impact on Ferroelectric Nematic and Smectic Liquid Crystal Phases. Journal of the American Chemical Society. [Link]

-

Interpreting DSC curves Part 1: Dynamic measurements. (n.d.). Mettler-Toledo. Retrieved February 20, 2026, from [Link]

-

Characterization of Liquid Crystals. (n.d.). Retrieved February 20, 2026, from [Link]

-

Conte, L., Di Furia, F., & Moro, S. (1993). Preparation of 4-fluorophenol and 4-fluorobenzoic acid by the Baeyer-Villiger reaction. Journal of Molecular Catalysis, 80(1), 43-48. [Link]

-

Alaasar, M., & Prehm, M. (2024). Nematic and Smectic Phases with Proper Ferroelectric Order. Advanced Science, 12(1), 2409754. [Link]

-

Singh, A. K., & Singh, S. (2015). Study and characterization of the smectic X* phase in binary mixtures of thermotropic double hydrogen bonded ferroelectric liquid crystals. Phase Transitions, 88(6), 594-608. [Link]

-

The analysis of phase transition temperatures of SmA liquid crystal by dielectric characterization. (2025). OAM-RC. [Link]

-

The chemical structures of target compounds with the allyloxy terminal... (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

-

Kishikawa, K., Aikyo, S., Akiyama, S., Inoue, T., Takahashi, M., Yagai, S., Aonuma, H., & Kohmoto, S. (2011). Realization of a lateral directional order in nematic and smectic A phases of rodlike molecules by using perfluoroarene–arene interactions. Soft Matter, 7(11), 5176-5187. [Link]

-

Series of POM images and structural hierarchy of different temperatures... (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

-

Interpreting DSC Data. (n.d.). Material Research Laboratory. Retrieved February 20, 2026, from [Link]

-

Al-Hamdani, A. A. H., & Ahmed, H. A. (2023). Mesomorphic Investigation of Binary Mixtures of Liquid Crystal Molecules with Different Mesogenic Architectonics. Crystals, 13(6), 896. [Link]

-

Ahmed, H. A., & Al-Hamdani, A. A. H. (2022). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Crystals, 12(10), 1438. [Link]

-

Ahmed, H. A., & Al-Hamdani, A. A. H. (2021). Polar Alkoxy Group and Pyridyl Effects on the Mesomorphic Behavior of New Non-Symmetrical Schiff Base Liquid Crystals. Crystals, 11(10), 1198. [Link]

-

Kim, H. U., Lee, S. Y., & Woo, H. M. (2020). Synthesis of 4-Hydroxybenzoic Acid Derivatives in Escherichia coli. Journal of Microbiology and Biotechnology, 30(9), 1345-1352. [Link]

-

Last steps of 4-hydroxybenzoic acid synthesis. (2021, January 9). YouTube. [Link]

-

An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. (n.d.). Quick Company. Retrieved February 20, 2026, from [Link]

-

Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020, November 15). Global Scientific Journal. [Link]

-

Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. (n.d.). JOCPR. Retrieved February 20, 2026, from [Link]

- Preparation of 4-fluorophenols. (1986, July 30).

-

How to understand, Analyse and Interpret DSC (Differential scanning calorimetry) data. (2023, May 25). YouTube. [Link]

-

Wessmann, M., & Coenen, H. H. (2011). Synthesis of No-Carrier-Added 4-[18F]Fluorophenol from 4-Benzyloxyphenyl-(2-thienyl)iodonium Bromide. Molecules, 16(9), 7478-7485. [Link]

-

Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025, May 19). Torontech. [Link]

-

DSC thermogram of liquid crystal (6). (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

-

Benzoyl chloride, 4-pentyl. (n.d.). Organic Syntheses. Retrieved February 20, 2026, from [Link]

-

Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved February 20, 2026, from [Link]

Sources

- 1. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analyzing the impact of the size of fluoro and chloro substituents on induced mesomorphism in hydrogen bonded liquid crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. bhu.ac.in [bhu.ac.in]

- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 8. eng.uc.edu [eng.uc.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. One moment, please... [torontech.com]

- 11. Polarized Optical Microscopy (POM) for the Characterization of Liquid Crystalline Polymers – Advances in Polymer Science [ncstate.pressbooks.pub]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Nematic and Smectic Phases with Proper Ferroelectric Order - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Technical Monograph: Dielectric Anisotropy of 4-Fluorophenyl 4-(allyloxy)benzoate

This is an in-depth technical guide on the dielectric anisotropy of 4-Fluorophenyl 4-(allyloxy)benzoate , designed for researchers in materials science and pharmaceutical development.

Executive Summary

This compound is a specialized Reactive Mesogen (RM) —a liquid crystalline monomer capable of polymerization. Its significance lies at the intersection of soft matter physics and biomaterials engineering .

Unlike standard nematic liquid crystals (LCs) used in displays, this molecule features a terminal allyloxy group (allowing cross-linking into LC Elastomers or LCEs) and a fluorinated phenyl core (providing chemical stability and a specific dipole moment).

This guide focuses on the Dielectric Anisotropy (

Key Physicochemical Profile

| Property | Description |

| Molecular Formula | |

| Core Structure | Phenyl Benzoate Ester |

| Terminal Group 1 | Allyloxy ( |

| Terminal Group 2 | Fluorine ( |

| Predicted Phase | Nematic / Smectic A (Enantiotropic) |

| Dielectric Anisotropy | Positive ( |

Molecular Architecture & Dipole Analysis

The dielectric anisotropy (

For this compound,

Structural Contributions (Maier-Meier Theory)

According to the Maier-Meier theory,

Where:

- is the Order Parameter (typically 0.6–0.7 in Nematic phase).

- is the polarizability anisotropy (positive for rod-like molecules).

- is the angle of the net dipole.

Analysis of Dipole Vectors:

-

Fluorine Atom (

) :-

Dipole :

D. -

Orientation : Longitudinal (

). -

Effect : Strongly promotes Positive

.[2]

-

-

Ester Linkage (

) :-

Dipole :

D. -

Orientation :

relative to the phenyl ring axis. -

Effect : Contributes to both

and

-

-

Allyloxy Group (

) :-

Dipole :

D. -

Orientation :

(depending on conformation). -

Effect : Primarily transverse, contributing to

.

-

Conclusion : The strong longitudinal dipole of the terminal Fluorine atom dominates, but is partially offset by the transverse components of the ester and ether groups. Consequently, This compound exhibits a moderate Positive Dielectric Anisotropy (

Visualization of Dipole Alignment

Figure 1: Vector analysis of dipole moments contributing to the dielectric anisotropy.

Synthesis & Purification Protocol

For accurate dielectric measurements, ionic purity is paramount. Even trace amounts of ionic impurities can lead to "fake" large dielectric constants at low frequencies due to electrode polarization.

Synthesis Pathway (Steglich Esterification)

This method is preferred for its mild conditions, preserving the allyloxy double bond.

Reagents :

-

Acid : 4-(Allyloxy)benzoic acid (Synthesized from 4-hydroxybenzoic acid + allyl bromide).

-

Phenol : 4-Fluorophenol.

-

Coupling Agent : DCC (N,N'-Dicyclohexylcarbodiimide).

-

Catalyst : DMAP (4-Dimethylaminopyridine).

-

Solvent : Dichloromethane (DCM), anhydrous.

Step-by-Step Protocol

-

Activation : Dissolve 1.0 eq of 4-(allyloxy)benzoic acid in dry DCM under

atmosphere. Add 0.1 eq of DMAP. -

Coupling : Cool to 0°C. Add 1.1 eq of DCC dissolved in DCM dropwise over 30 minutes.

-

Addition : Add 1.0 eq of 4-Fluorophenol.

-

Reaction : Stir at 0°C for 1 hour, then warm to Room Temperature (RT) and stir for 12–24 hours. Urea precipitate (DCU) will form.

-

Workup : Filter off the DCU. Wash the filtrate with 0.5M HCl (to remove DMAP), saturated

, and brine. Dry over -

Purification (Critical) :

-

Column Chromatography : Silica gel, Eluent: Hexane/Ethyl Acetate (9:1).

-

Recrystallization : Ethanol or Methanol (repeat 3x until constant transition temperatures are observed).

-

Experimental Protocol: Measuring

To determine

Equipment Setup

-

LCR Meter : Agilent/Keysight E4980A (Frequency range: 20 Hz – 2 MHz).

-

LC Cells : Two types of commercially available cells (e.g., Instec or EHC):

-

Homeotropic Cell : Coated with silane/polyimide for vertical alignment (

measurement for positive LCs). -

Planar Cell : Coated with rubbed polyimide for parallel alignment (

measurement). -

Note: Since

, the electric field will try to align the molecules parallel to it. To measure

-

Measurement Workflow

Figure 2: Workflow for determining dielectric anisotropy using the capacitance method.

Data Analysis

-

Calculate Permittivity :

Where -

Verify Frequency Independence : Plot

vs. Frequency (100 Hz – 100 kHz).-

Pass: Flat line.

-

Fail: Sharp rise at low frequency (ionic impurity).

-

-

Temperature Dependence : Measure

from Crystal to Isotropic phase.

Applications in Drug Development & Bio-Materials

While primarily an LC material, this compound has specific relevance to the "Drug Development" audience in the context of Medical Devices and Biosensors .

LC Biosensors

Liquid crystals are increasingly used to detect biological binding events (e.g., antibody-antigen).

-

Mechanism : The LC is aligned on a surface decorated with receptors. Binding of a target drug/protein disrupts the surface anchoring.

-

Role of this Molecule : The Allyloxy group allows the molecule to be chemically tethered to the sensor surface (via thiol-ene click chemistry) or cross-linked into a stable sensing layer. The Fluorine atom tunes the optical birefringence and dielectric response, optimizing the signal-to-noise ratio of the sensor.

Liquid Crystal Elastomers (LCEs) for Drug Delivery

-

Concept : LCEs can change shape (actuate) upon heating or light exposure.

-

Application : An implantable "artificial muscle" or pump that releases a drug payload upon external stimulation.

-

Role : This molecule acts as the mesogenic monomer . Its positive

allows the LCE to be aligned using an electric field during the polymerization phase, creating a monodomain actuator with precise release kinetics.

References

-

Maier, W., & Meier, G. (1961). Eine einfache Theorie der dielektrischen Eigenschaften homogen orientierter nematischer Phasen. Z. Naturforsch. A, 16(3), 262–267. Link

-

Hird, M. (2007). Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews, 36(12), 2070-2095. Link

- Kelly, S. M. (1995). Anisotropic Networks: Polymerisation of Liquid Crystalline Monomers. Liquid Crystals Today, 5(3), 1-8.

- Broer, D. J., et al. (1989). In-situ photopolymerization of oriented liquid-crystalline acrylates. Makromolekulare Chemie, 190, 2255.

- Naemura, S., & Sawada, A. (2000). Dielectric constants of nematic liquid crystals: Anomalous behavior at low frequencies. Molecular Crystals and Liquid Crystals, 346, 155-160. (Protocol for ionic impurity handling).

Sources

molecular weight and physical characteristics of allyloxy benzoates

An In-Depth Technical Guide to the Molecular and Physical Properties of Allyloxy Benzoates

Introduction: The Versatile Chemistry of Allyloxy Benzoates

Allyloxy benzoates are a class of organic compounds characterized by a central benzoate core functionalized with an allyloxy group (–O–CH₂–CH=CH₂). This unique combination of an aromatic ester and a reactive allyl ether moiety imparts a versatile chemical profile, making them valuable intermediates and building blocks in diverse scientific fields. Their applications range from the synthesis of advanced polymers and liquid crystal materials to their use in the pharmaceutical and fragrance industries.[1] The presence of the allyl group's terminal double bond allows for a wide array of subsequent chemical modifications, including polymerization, cross-coupling reactions, and rearrangements, while the benzoate core influences the molecule's rigidity, aromaticity, and physical properties.[1]

This guide provides a comprehensive technical overview of the relationship between the molecular structure of various allyloxy benzoates and their key physical characteristics. It details a robust experimental protocol for their synthesis and outlines the standard analytical methodologies for their structural confirmation and purity assessment, offering researchers and drug development professionals a foundational understanding of this important class of molecules.

Part 1: Core Structure and Physicochemical Properties

The fundamental structure of an allyloxy benzoate dictates its molecular weight and, consequently, its physical properties such as melting point, boiling point, and solubility. The core components are the benzene ring, the carboxylate group (ester or carboxylic acid), and the allyloxy ether linkage. Variations in the ester component (e.g., a free acid, a methyl ester, or an ethyl ester) systematically alter the molecular weight and polarity, which in turn modulates the intermolecular forces governing the compound's physical state and behavior.

For instance, the presence of a carboxylic acid group, as in 4-(allyloxy)benzoic acid, introduces strong hydrogen bonding capabilities, resulting in a significantly higher melting point compared to its ester derivatives.[2][3] As the alkyl chain of the ester group extends from methyl to ethyl, the molecular weight increases, which typically leads to an increase in the boiling point.[4][5]

Table 1: Comparative Physical Properties of Common Allyloxy Benzoates

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State (at STP) | Melting Point (°C) | Boiling Point (°C) |

| Allyl Benzoate | C₁₀H₁₀O₂ | 162.19 | Colorless to pale yellow liquid[6][] | Not Applicable | 230[8] |

| 4-(Allyloxy)benzoic Acid | C₁₀H₁₀O₃ | 178.19 | White to off-white solid[2] | 163 - 166[2][3] | Not Applicable |

| Methyl 4-(Allyloxy)benzoate | C₁₁H₁₂O₃ | 192.21 | Liquid | Not Applicable | 289.6[5] |

| Ethyl 4-(Allyloxy)benzoate | C₁₂H₁₄O₃ | 206.24 | Solid | 53.9[4] | ~288[4] |

Note: Data compiled from multiple chemical data sources. STP (Standard Temperature and Pressure) is defined as 0°C and 1 atm.

Solubility is another critical characteristic. Allyl benzoate, for example, is reported to be slightly soluble or insoluble in water but miscible with organic solvents like ethanol.[6][8][9] This behavior is typical for esters of its size, where the hydrophobic character of the benzene ring and allyl group dominates over the polar ester linkage.

Part 2: Synthesis and Purification Protocol

The synthesis of allyloxy benzoates is most commonly achieved via the Williamson ether synthesis. This method involves the deprotonation of a hydroxybenzoate precursor to form a nucleophilic phenoxide, which then displaces a halide from an allyl halide. The following protocol provides a detailed, self-validating methodology for the synthesis of Methyl 4-(allyloxy)benzoate.

Experimental Protocol: Synthesis of Methyl 4-(Allyloxy)benzoate

This protocol is adapted from established procedures for the allylation of phenolic compounds.[10]

Objective: To synthesize Methyl 4-(allyloxy)benzoate from Methyl 4-hydroxybenzoate and allyl bromide.

Materials:

-

Methyl 4-hydroxybenzoate (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Allyl bromide (1.0 eq)

-

Hexane (for washing NaH)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

Preparation of Sodium Hydride: In a flame-dried, three-neck round-bottom flask equipped with a nitrogen inlet, a dropping funnel, and a magnetic stirrer, add the required amount of sodium hydride.

-

Causality: The mineral oil protecting the NaH must be removed to ensure its reactivity. Hexane is an ideal non-reactive solvent for this washing step.

-

-

Wash the NaH three times with anhydrous hexane under a nitrogen atmosphere to remove the mineral oil. Carefully decant the hexane washings using a cannula or syringe.

-

Reaction Setup: Add anhydrous DMF to the washed NaH to create a slurry.

-

Causality: DMF is a polar aprotic solvent that effectively solvates the sodium cation but does not interfere with the nucleophilic phenoxide, thus accelerating the Sₙ2 reaction.

-

-

Formation of the Phenoxide: Dissolve Methyl 4-hydroxybenzoate in a minimal amount of anhydrous DMF and add it portionwise to the NaH slurry via the dropping funnel over 20 minutes. Vigorous hydrogen gas evolution will be observed.

-

Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenolic hydroxyl group to form the sodium phenoxide. The reaction is exothermic and produces flammable hydrogen gas, necessitating slow addition and an inert atmosphere.

-

-

Stir the mixture at room temperature until hydrogen evolution ceases, indicating the complete formation of the phenoxide.

-

Allylation: Add allyl bromide to the reaction mixture via a syringe over 5 minutes.

-

Causality: The phenoxide anion acts as a nucleophile, attacking the electrophilic carbon of allyl bromide in an Sₙ2 reaction to displace the bromide and form the ether linkage.

-

-

Allow the reaction to stir at room temperature for approximately 40 minutes, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Extraction: Carefully pour the reaction mixture into a beaker containing ice and water. This will quench any unreacted NaH.

-

Transfer the aqueous mixture to a separatory funnel and add diethyl ether. Separate the layers.

-

Extract the aqueous layer four more times with fresh diethyl ether to ensure complete recovery of the product.[10]

-

Purification: Combine all organic layers and wash them twice with a saturated NaHCO₃ solution to remove any unreacted acidic starting material.[10]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

The final product can be further purified by vacuum distillation or column chromatography if necessary.

Conclusion

Allyloxy benzoates are a functionally rich class of molecules whose physical properties are directly correlated with their specific molecular structure. By understanding the influence of the ester group and the overall molecular weight, researchers can predict and manipulate characteristics such as melting and boiling points. The synthesis of these compounds is reliably achieved through established methods like the Williamson ether synthesis, and their identity is unequivocally confirmed through a standard combination of NMR, IR, and mass spectrometry. This guide provides the foundational knowledge and practical protocols necessary for the confident synthesis, handling, and characterization of allyloxy benzoates in a research and development setting.

References

Sources

- 1. Ethyl 4-(allyloxy)benzoate [myskinrecipes.com]

- 2. 4-(ALLYLOXY)BENZOIC ACID price,buy 4-(ALLYLOXY)BENZOIC ACID - chemicalbook [m.chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. comptox.epa.gov [comptox.epa.gov]

- 5. echemi.com [echemi.com]

- 6. CAS 583-04-0: Allyl benzoate | CymitQuimica [cymitquimica.com]

- 8. ALLYL BENZOATE | 583-04-0 [chemicalbook.com]

- 9. allyl benzoate, 583-04-0 [thegoodscentscompany.com]

- 10. prepchem.com [prepchem.com]

- 11. ALLYL BENZOATE synthesis - chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. 4-(ALLYLOXY)BENZOIC ACID | 27914-60-9 [chemicalbook.com]

- 14. "Synthesis of Benzoxazoles Containing Allyl Crosslinking Sites via Clai" by Leslie K. Hutson [corescholar.libraries.wright.edu]

- 15. scent.vn [scent.vn]

- 16. prepchem.com [prepchem.com]

- 17. methyl 4-tosyloxybenzoate [sytracks.com]

- 18. Methyl 4-(benzyloxy)benzoate | C15H14O3 | CID 299810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate [article.sapub.org]

- 20. beilstein-journals.org [beilstein-journals.org]

- 21. Ethyl 4-(benzoylamino)benzoate | C16H15NO3 | CID 12914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. Compound methyl 4-(decyloxy)benzoate - Chemdiv [chemdiv.com]

- 24. METHYL 4-ACETYLBENZOATE | 3609-53-8 [chemicalbook.com]

- 25. ethyl 4-ethoxybenzoate, 23676-09-7 [thegoodscentscompany.com]

- 26. derpharmachemica.com [derpharmachemica.com]

- 27. vaia.com [vaia.com]

- 28. Methyl 4-methylbenzoate | 99-75-2 [chemicalbook.com]

- 29. chemsynthesis.com [chemsynthesis.com]

- 30. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Liquid Crystalline Properties of 4-Fluorophenyl 4-(allyloxy)benzoate

A Hypothetical Investigation for Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

Introduction: The Significance of Fluorinated Liquid Crystals

Liquid crystals represent a unique state of matter, exhibiting properties intermediate between those of a conventional liquid and a solid crystal. This duality makes them exceptionally responsive to external stimuli, a characteristic that has been harnessed in a myriad of technologies, most notably in display devices. In the pharmaceutical and materials science sectors, the anisotropic nature of liquid crystals offers intriguing possibilities for the development of novel drug delivery systems, sensors, and responsive materials.

The introduction of fluorine atoms into the molecular structure of liquid crystals can profoundly influence their mesomorphic and electronic properties. The high electronegativity and small van der Waals radius of fluorine can alter intermolecular interactions, leading to changes in mesophase stability, transition temperatures, and dielectric anisotropy.[1][2] The target molecule of this guide, 4-Fluorophenyl 4-(allyloxy)benzoate, combines a fluorinated phenyl ring with a flexible allyloxy tail, suggesting the potential for interesting and tunable liquid crystalline behavior. This guide provides the scientific framework to investigate and characterize these properties.

Synthesis and Purification of this compound

The synthesis of this compound can be achieved through a standard esterification reaction. The proposed synthetic route involves the reaction of 4-(allyloxy)benzoyl chloride with 4-fluorophenol.

Molecular Structure

Caption: Molecular Structure of this compound.

Experimental Protocol: Synthesis

-

Preparation of 4-(allyloxy)benzoyl chloride:

-

To a solution of 4-(allyloxy)benzoic acid (1 equivalent) in dry dichloromethane (DCM), add oxalyl chloride (1.5 equivalents) dropwise at 0 °C under a nitrogen atmosphere.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Stir the reaction mixture at room temperature for 2 hours.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 4-(allyloxy)benzoyl chloride.

-

-

Esterification:

-

Dissolve 4-fluorophenol (1 equivalent) and pyridine (1.2 equivalents) in dry DCM.

-

Cool the solution to 0 °C.

-

Add a solution of the crude 4-(allyloxy)benzoyl chloride in dry DCM dropwise to the 4-fluorophenol solution.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

-

Work-up and Purification:

-

Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield pure this compound.

-

Characterization of Liquid Crystalline Properties

The investigation of the mesomorphic properties of the synthesized compound will be conducted primarily using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the phase transition temperatures and associated enthalpy changes of a material.[1][2]

-

Accurately weigh 3-5 mg of the purified this compound into an aluminum DSC pan.

-

Seal the pan hermetically.

-

Place the sample pan and an empty reference pan into the DSC instrument.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere from room temperature to a temperature well above the expected clearing point (e.g., 200 °C).

-

Cool the sample at the same rate back to room temperature.

-

Perform a second heating and cooling cycle to ensure thermal history is removed and to confirm the reversibility of the transitions.

-

Analyze the resulting thermogram to identify the temperatures of phase transitions (melting, clearing, and any crystal-crystal or mesophase-mesophase transitions).

| Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH, J/g) |

| Heating Cycle | |||

| Crystal to Nematic (K → N) | 85.2 | 87.5 | 95.3 |

| Nematic to Isotropic (N → I) | 110.8 | 112.1 | 1.2 |

| Cooling Cycle | |||

| Isotropic to Nematic (I → N) | 110.1 | 108.5 | -1.1 |

| Nematic to Crystal (N → K) | 65.4 | 62.1 | -88.7 |

Note: The above data is hypothetical and serves as an example of what might be observed.

Polarized Optical Microscopy (POM)

POM is an essential technique for the visual identification of liquid crystal phases based on their unique optical textures.[3]

-

Place a small amount of the sample on a clean glass microscope slide.

-

Cover the sample with a coverslip.

-

Heat the slide on a hot stage with a temperature controller.

-

Observe the sample through a polarizing microscope as it is heated and cooled through its phase transitions (as determined by DSC).

-

Record the temperatures at which texture changes occur and capture images of the characteristic textures for each mesophase.

Upon cooling from the isotropic liquid phase, the formation of a nematic phase would likely be characterized by the appearance of a schlieren or marbled texture. The specific texture can provide information about the nature of the nematic phase.

Experimental and Logical Workflow

The characterization of this compound follows a logical progression from synthesis to detailed physical analysis.

Caption: Experimental workflow for the characterization of this compound.

Conclusion and Future Directions

This guide provides a robust and scientifically grounded framework for the comprehensive investigation of the liquid crystalline properties of this compound. By following the detailed protocols for synthesis, purification, and characterization using DSC and POM, researchers can elucidate the key parameters of its mesomorphic behavior. The hypothetical data presented herein suggests the potential for a nematic phase, a common feature in structurally similar compounds.

Future work should focus on the experimental validation of these proposed studies. Furthermore, a systematic investigation of related compounds, by varying the position of the fluorine substituent or the length of the alkoxy chain, would provide valuable insights into the structure-property relationships governing the liquid crystalline behavior of this class of materials. Such studies are crucial for the rational design of new liquid crystals with tailored properties for advanced applications.

References

-

Induced Nematic Phase of New Synthesized Laterally Fluorinated Azo/Ester Derivatives. Molecules. [Link]

-

New Self-Organizing Optical Materials and Induced Polymorphic Phases of Their Mixtures Targeted for Energy Investigations. Polymers (Basel). [Link]

-

Synthesis of Methyl 4-(Allyloxy)benzoate. PrepChem.com. [Link]

-

Benzoate liquid crystals with direct isotropic–smectic transition and antipathogenic activity. Comptes Rendus Chimie. [Link]

-

Novel fluorinated liquid crystals. Part 9.—Synthesis and mesomorphic properties of 4-(n-alkoxycarbonyl)phenyl 4-[(4-n-alkoxy-2,3,5,6-tetrafluorophenyl)ethynyl]benzoates. Journal of Materials Chemistry. [Link]

-

Physical synthesis and study of new mesomorphic series of benzoate esters: 4-Propyloxy phenyl-4'-n-alkoxy benzoates. Der Pharma Chemica. [Link]

-

Phase transitions and thermodynamic properties of 4-cyano-3-fluorophenyl 4-alkylbenzoate (nCFPB) liquid crystal for n = 2–5. ResearchGate. [Link]

-

The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. The Journal of Physical Chemistry B. [Link]

-

2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. International Journal of Molecular Sciences. [Link]

-

Recent Advances in the Synthesis of 4H-Benzo[d][1][4]oxathiin-4-ones and 4H-Benzo[d][1][4]dioxin-4-ones. Molecules. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Self-Organizing Optical Materials and Induced Polymorphic Phases of Their Mixtures Targeted for Energy Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel fluorinated liquid crystals. Part 9.—Synthesis and mesomorphic properties of 4-(n-alkoxycarbonyl)phenyl 4-[(4-n-alkoxy-2,3,5,6-tetrafluorophenyl)ethynyl]benzoates - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

Fluorophenyl-Functionalized Reactive Mesogens: Molecular Engineering, Synthesis, and Photonic Applications

Executive Summary

Reactive Mesogens (RMs)—polymerizable liquid crystals—are the foundational building blocks of modern optical films.[1] While early generations relied on cyano-biphenyl cores for their high dielectric anisotropy, the industry has aggressively pivoted toward fluorophenyl-containing RMs . This shift is driven by the "Fluorine Effect": the unique ability of the fluorine atom to lower viscoelasticity and enhance specific resistivity (Voltage Holding Ratio or VHR) without compromising the mesophase stability required for alignment.

This guide provides a rigorous technical overview of fluorophenyl RMs. It addresses the molecular design principles that govern phase behavior, details a self-validating synthetic protocol, and outlines the fabrication of anisotropic optical films. For professionals in drug development and biomaterials, we also examine the emerging utility of these fluorinated scaffolds in anisotropic cell culturing and drug delivery systems.

Molecular Architecture & Design Principles

The incorporation of fluorine into the mesogenic core is not merely a substitution; it is a strategic manipulation of the molecule's steric and electronic landscape.

The "Fluorine Effect" in Mesogens

Fluorine is the most electronegative element (3.98 Pauling scale) yet possesses a small van der Waals radius (1.47 Å), only slightly larger than hydrogen (1.20 Å). This allows for:

-

Low Polarizability: Resulting in lower refractive indices compared to chloro- or bromo-substituents.

-

High Chemical Stability: The C-F bond (~485 kJ/mol) renders the core resistant to UV degradation and ionic impurity trapping, solving the "image sticking" issues prevalent in cyano-based LCs.

-

Viscosity Reduction: The low intermolecular friction of fluorinated surfaces reduces the rotational viscosity (

), essential for rapid alignment kinetics before polymerization.

Tuning Dielectric Anisotropy ( )

The position of the fluorine atom dictates the sign of

-

Longitudinal Substitution (Terminal): Fluorine at the terminal position creates a dipole moment parallel to the molecular long axis.

-

Result: Positive

(Aligns parallel to E-field).

-

-

Lateral Substitution: Fluorine on the side of the phenyl ring creates a dipole perpendicular to the long axis.

-

Result: Negative

(Aligns perpendicular to E-field).

-

Visualization: Structure-Property Logic

The following diagram illustrates the causal relationship between fluorine positioning and macroscopic material properties.

Caption: Impact of fluorine substitution position on the thermodynamic and electro-optical properties of the reactive mesogen.

Synthesis & Chemical Stability[2][3][4]

The synthesis of fluorophenyl RMs typically involves constructing the rigid core via cross-coupling, followed by the attachment of polymerizable end-groups (acrylates/methacrylates).

Self-Validating Protocol: Fluorinated Terphenyl Diacrylate

Objective: Synthesize a lateral difluoro-terphenyl RM (Negative

Reagents:

-

Core Synthesis: 4-bromo-2,3-difluoroiodobenzene, 4-hydroxyphenylboronic acid, Pd(PPh3)4 (Catalyst).

-

End-Capping: Acryloyl chloride or Methacrylic acid, Triethylamine (TEA).

Step-by-Step Methodology:

-

Suzuki-Miyaura Coupling (Core Construction):

-

Action: React 1 eq. of 4-bromo-2,3-difluoroiodobenzene with 2.2 eq. of 4-hydroxyphenylboronic acid in Toluene/Ethanol/Water (2:1:1) with

base and Pd catalyst under -

Rationale: The mixed solvent system ensures solubility of both the organic halide and the inorganic base. The excess boronic acid drives the reaction to completion (double coupling).

-

Validation Check: TLC (Thin Layer Chromatography) must show the disappearance of the starting bromide. If spots persist, add 0.1 eq. catalyst and reflux for 2 more hours.

-

-

Purification (Impurity Removal):

-

Action: Acidify with HCl, extract with ethyl acetate, and recrystallize from ethanol.

-

Rationale: Removal of Pd catalyst is critical; trace metals degrade VHR in the final device.

-

-

Esterification (Reactive Functionalization):

-

Action: Dissolve the dihydroxy-terphenyl core in dry DCM. Add 2.5 eq. of Acryloyl Chloride and 3 eq. of TEA dropwise at 0°C.

-

Rationale: Low temperature prevents thermal polymerization of the acrylate groups during the reaction. TEA scavenges the HCl by-product.

-

Validation Check:H-NMR Spectroscopy. Look for the disappearance of the phenolic -OH peak (~9.5 ppm) and the appearance of acrylate vinyl protons (5.8–6.4 ppm). If -OH remains, the cross-linking density will be compromised.

-

-

Stabilization:

-

Action: Add 100-200 ppm of BHT (butylated hydroxytoluene) or MEHQ.

-

Rationale: Prevents premature polymerization during storage.

-

Phase Behavior & Electro-Optical Data[4][5][6]

The following table contrasts a standard Cyano-RM with a Fluorophenyl-RM. Note the distinct trade-off: Fluorine offers superior electrical purity (VHR) and lower viscosity, often at the cost of slightly lower birefringence.

| Property | Standard Cyano-RM (RM257 Type) | Fluorophenyl-RM (Lateral F) | Impact on Application |

| Dielectric Anisotropy ( | Large Positive (+10 to +20) | Negative (-2 to -6) | Fluoro-RMs enable Vertical Alignment (VA) modes. |

| Birefringence ( | High (0.18 - 0.25) | Moderate (0.12 - 0.18) | Higher |

| Melting Point ( | High (often >70°C) | Lower (often <50°C) | Lateral F disrupts packing, widening the processing window (supercooling). |

| Voltage Holding Ratio (VHR) | Moderate (<95%) | Excellent (>99%) | Critical for TFT-LCDs to prevent flickering and image sticking. |

| Viscosity | High | Low | Low viscosity improves coating uniformity and self-healing of defects. |

Data Source: Aggregated from Merck KGaA and DIC Corporation patent disclosures [1, 2].

Fabrication Workflow: From Monomer to Optical Film

To utilize RMs in display or bio-scaffold applications, they must be processed into a cross-linked network. This protocol emphasizes the alignment verification step , which is often skipped in standard guides but is critical for reproducibility.

The Workflow Diagram

Caption: Fabrication workflow highlighting the critical POM (Polarized Optical Microscopy) checkpoint before irreversible polymerization.

Critical Protocol Details

-

Alignment Layer: Use Polyimide (PI) rubbed velvet for planar alignment. For homeotropic (vertical), use silane coupling agents or specific fluorinated PI.

-

Annealing: Heat the coated film to the Nematic phase (e.g., 60°C). This gives the molecules kinetic energy to reorganize and eliminate defects.

-

Why Fluorine Helps: The lower viscosity of fluorophenyl RMs accelerates this defect annihilation process compared to cyano-RMs.

-

-

The "Oxygen Inhibition" Trap: Fluorophenyl acrylates are sensitive to oxygen inhibition.

-

Requirement: Curing must be done under Nitrogen purge (

< 50 ppm). If the surface remains tacky, oxygen inhibition has occurred.

-

Applications & The Biomedical Frontier

Display Technology (Primary Application)

-

PS-VA (Polymer Stabilized Vertical Alignment): A small amount (<1%) of Fluorophenyl RM is doped into a liquid crystal mixture. Upon applying voltage and UV light, the RM polymerizes at the surface, "memorizing" the tilt angle. This improves response time and contrast.[2]

-

Retardation Films: Used in OLEDs (Circular Polarizers) to cancel ambient light reflection. The low dispersion of fluorinated cores helps in achieving "achromatic" wide-band quarter-wave plates.

The Biomedical Frontier (For Drug Development Professionals)

While RMs are materials science tools, their properties overlap with pharmaceutical needs in Anisotropic Tissue Engineering .

-

Cell Scaffolds: Cells (e.g., myoblasts, neurons) respond to topographical and chemical cues. Polymerized fluorophenyl RM films can be patterned to guide cell growth.

-

Lipophilicity & Biocompatibility: The fluorophenyl group mimics the lipophilic motifs found in many drugs (e.g., Atorvastatin, Fluoxetine).

-

Hypothesis: Fluorinated RM networks exhibit reduced protein fouling compared to hydrocarbon equivalents due to their low surface energy, making them candidates for implant coatings or long-release drug delivery patches where surface interaction must be minimized [3].

-

References

-

Merck Patent GmbH. (2018). Polymerisable LC Material and Optical Film.[1][3][4][5] World Intellectual Property Organization.

-

Hird, M. (2007). Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews, 36(12), 2070-2095.

-

Purser, S., et al. (2008). Fluorine in Medicinal Chemistry.[6] Chemical Society Reviews, 37, 320-330.

-

Ohm, C., et al. (2010). Liquid Crystalline Elastomers as Actuators and Sensors. Advanced Materials.

-

Goossens, K., et al. (2016). Liquid Crystals in Drug Delivery. Journal of Controlled Release.

Sources

- 1. Reactive mesogens [merckgroup.com]

- 2. researchgate.net [researchgate.net]

- 3. liqcryst.alfa-chemistry.com [liqcryst.alfa-chemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. dakenam.com [dakenam.com]

- 6. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

formulating nematic liquid crystals with 4-Fluorophenyl 4-(allyloxy)benzoate

Executive Summary

This guide details the formulation, processing, and characterization of 4-Fluorophenyl 4-(allyloxy)benzoate (4FAB) . This compound represents a class of Reactive Mesogens (RMs) —liquid crystalline materials containing a polymerizable terminal group (allyl) and a polar terminus (fluorophenyl).

Unlike standard inert liquid crystals used in displays, 4FAB is designed for in-situ photopolymerization . It serves two primary critical functions in advanced materials research:

-

Nematic Phase Stabilization: As a dopant to crosslink and stabilize the director field of a host nematic mixture.

-

Liquid Crystal Polymer (LCP) Synthesis: As a monomer for creating anisotropic optical films (retarders) or liquid crystalline elastomers (LCEs).

Key Material Characteristics:

-

Dielectric Anisotropy (

): Positive (due to the polar fluoro-ester core). -

Reactivity: Allyl-terminated (requires radical initiator).

Material Specifications & Pre-Formulation

Before formulation, the physicochemical properties must be verified. The allyl group introduces thermal sensitivity; handling requires protection from UV and excessive heat prior to processing.

| Property | Specification / Typical Value | Relevance |

| Molecular Formula | Core mesogenic unit. | |

| Molecular Weight | ~272.27 g/mol | Calculation of molar ratios in mixtures. |

| Phase Sequence | Cr | Must be processed within the Nematic (N) window. |

| Typical | ~55–65 °C (Homolog dependent) | Minimum processing temperature. |

| Typical | ~75–90 °C | Maximum processing temperature. |

| Solubility | Soluble in DCM, Toluene, THF | Solvent casting or LC mixture preparation. |

Critical Handling Note: The allyl group is susceptible to premature oxidative crosslinking. Store neat material at -20°C under Argon.

Experimental Workflow

The following diagram outlines the critical path from raw material to a functional crosslinked liquid crystal network.

Figure 1: Step-by-step workflow for processing reactive nematic mesogens.

Detailed Protocols

Protocol A: Preparation of the Reactive Mixture

Objective: Create a homogeneous nematic mixture capable of photopolymerization.

Reagents:

-

Host LC: E7 (Merck) or 5CB (for research baselines).

-

RM (Monomer): this compound.

-

Photoinitiator: Irgacure 651 (DMPA) or Irgacure 184.

-

Inhibitor: BHT (Butylated hydroxytoluene) - trace amount.

Procedure:

-

Weighing: In an amber vial, weigh the Host LC and RM.

-

For Stabilization: 90-95 wt% Host, 5-10 wt% RM.

-

For LCP Films: 100% RM (Neat).

-

-

Doping: Add 0.5–1.0 wt% Photoinitiator relative to the RM mass.

-

Note: If using neat RM, add 100 ppm BHT to prevent thermal polymerization during melting.

-

-

Mixing: Dissolve all components in a small amount of Dichloromethane (DCM) to ensure molecular level mixing.

-

Solvent Removal: Evaporate DCM under a stream of Nitrogen at 40°C, then place in a vacuum oven at 45°C for 4 hours.

-

Validation: Check weight to ensure all solvent is removed. Residual solvent depresses

drastically.

-

Protocol B: Cell Assembly and Alignment

Objective: Induce a monodomain nematic texture.

-

Substrate Preparation: Use ITO-coated glass slides.

-

Alignment Layer: Spin-coat Polyimide (PI) for planar alignment (e.g., SE-130).

-

Curing: Bake at 200°C for 1 hour.

-

Rubbing: Unidirectionally rub with a velvet cloth to set the "easy axis".

-

-

Cell Construction: Assemble two slides with spacers (e.g., 10

Mylar) in an antiparallel rubbing configuration. -

Filling:

-

Heat the cell and the LC mixture to 5°C above the clearing point (

) of the mixture (Isotropic phase). -

Apply the mixture to the cell edge; allow capillary action to fill the gap.

-

-

Annealing:

Protocol C: In-Situ Photopolymerization

Objective: "Lock in" the nematic order by crosslinking the allyl tails.

-

Setup: Place the cell on a temperature-controlled stage (Linkam or similar).

-

Temperature: Maintain

within the Nematic range (e.g., 60°C). Crucial: Do not cure in the crystalline or isotropic phase. -

Exposure: Irradiate with UV light (

). -

Post-Cure: Bake at 80°C for 10 minutes to complete the reaction and remove volatiles.

Characterization & Validation

Polarized Optical Microscopy (POM)[2][4]

-

Before Cure: Verify "Schlieren" textures or uniform planar alignment.

-

After Cure: The texture should remain unchanged. If the sample turns "milky" or scattering, phase separation occurred (polymer network separated from host LC).

Differential Scanning Calorimetry (DSC)

-

Run a heating/cooling cycle (-20°C to 120°C).

-

Success Criteria: The polymerized sample should show a suppressed or broadened N-I transition compared to the monomer. A complete disappearance of the melting peak (

) indicates successful network formation.

Electro-Optical Response (For Mixtures)

-

Apply a square wave voltage (1 kHz, 0–20 V).

-

Measure transmission. The Freedericksz Threshold (

) should increase after polymerization due to the elastic restoring force of the polymer network.

Bio-Relevant Applications (Sidebar)

Audience Note: For Drug Development/Bio-Sensing Professionals.

While primarily an optical material, this compound is a candidate for LC-based Biosensors .

-

Mechanism: The allyl group allows the LC to be chemically anchored to a gold surface (via thiol-ene click chemistry) or functionalized with antibodies.

-

Sensing: Binding of a target protein disrupts the nematic alignment (Planar

Homeotropic transition), creating a visible optical signal. -

Advantage: The fluorophenyl group provides a distinct surface energy that resists non-specific binding compared to cyano-biphenyls.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Crystallization in Cell | Temperature too low; Supercooling. | Anneal at higher |

| Phase Separation (Haze) | Polymerization too fast; Solubility limit exceeded. | Reduce UV intensity; Reduce RM concentration. |

| Low Birefringence | Poor alignment; Isotropic curing. | Check PI rubbing; Ensure Cure T < |

| Yellowing | Photoinitiator degradation. | Use Irgacure 184; Perform curing in inert atmosphere ( |

References

-

Liquid Crystal Synthesis & Properties

- Goodby, J. W., et al. Molecular Crystals and Liquid Crystals, "Synthesis and properties of fluorinated liquid crystals." (General reference for fluoro-ester mesogens).

- Note: Specific data for 4-Fluorophenyl 4-(allyloxy)

-

Hameed, S., et al. "Facile synthesis and mesomorphic properties of 4-hydroxybutyl 4-(4-alkoxybenzoyloxy) benzoate mesogens."[8] Liquid Crystals, 2011.[6][7][8] Link

- Broer, D. J., et al. "In-situ photopolymerization of oriented liquid-crystalline acrylates." Makromolekulare Chemie, 1989.

-

Biosensing Applications

-

Sivakumar, S., et al. "Liquid Crystal Biosensors: Principles, Structure and Applications." Materials, 2021.[2] (Context for bio-functionalization of LCs).

-

-

Dielectric Anisotropy of Fluoro-Esters

-

Hird, M. "Fluorinated Liquid Crystals: Properties and Applications." Chemical Society Reviews, 2007. Link

-

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Synthetic, Mesomorphic, and DFT Investigations of New Nematogenic Polar Naphthyl Benzoate Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and characterization of λ-shaped azo liquid crystals: The effect of terminal alkoxy group » Growing Science [growingscience.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. researchgate.net [researchgate.net]

solvent selection for processing 4-Fluorophenyl 4-(allyloxy)benzoate

Application Note: Strategic Solvent Engineering for the Purification and Processing of 4-Fluorophenyl 4-(allyloxy)benzoate

Introduction

The processing of This compound presents a classic challenge in organic process development: balancing the lipophilicity of a fluorinated aromatic ester with the reactivity of a terminal allyl group. This molecule, often utilized as a mesogen in liquid crystal synthesis or a precursor in polymer chemistry, requires a solvent strategy that ensures high purity (>99.5%) while mitigating the risks of transesterification, hydrolysis, or radical polymerization of the alkene tail.

This guide moves beyond generic solvent lists. It applies Hansen Solubility Parameter (HSP) logic and Green Chemistry principles (GSK/Pfizer guides) to design a robust, self-validating purification protocol.

Physicochemical Analysis & Solvent Logic

To select the correct solvent, we must first deconstruct the molecule's interaction potential.

-

The Fluorophenyl Group: Introduces significant lipophilicity and increases density. It reduces solubility in protic solvents (water, methanol) compared to non-fluorinated analogs.

-

The Benzoate Ester: The primary linkage. Susceptible to hydrolysis in strong aqueous acids/bases. Requires neutral processing conditions.

-

The Allyloxy Tail: The "soft" spot. Sensitive to oxidation and radical polymerization. Critical Constraint: Avoid ethers (THF, DIPE) prone to peroxide formation during high-temperature recrystallization, as peroxides can initiate cross-linking of the allyl group.

Hansen Solubility Parameter (HSP) Prediction

Using group contribution methods, we estimate the HSP values for the target molecule to guide solvent matching.

| Component | Estimated Value ( | Interpretation |

| Dispersion ( | ~19.0 | High aromatic content; requires solvents with good dispersion forces (e.g., Toluene, EtOAc). |

| Polarity ( | ~5.5 | Moderate polarity due to the ester and ether linkages. |

| H-Bonding ( | ~4.0 | Low. It is a H-bond acceptor only (no donor). |

| Interaction Radius ( | N/A | Solvents inside the solubility sphere will dissolve; those outside act as anti-solvents. |

-

Good Solvents: Ethyl Acetate (EtOAc), Toluene, Dichloromethane (DCM), 2-Methyltetrahydrofuran (2-MeTHF).

-

Anti-Solvents: Water, Methanol, Ethanol, Heptane (cold).

Solvent Screening & Selection Workflow

Do not rely on trial and error. Use this logic flow to determine the optimal solvent system for your specific impurity profile (e.g., removing unreacted phenols vs. removing urea byproducts).

Figure 1: Decision tree for solvent selection based on impurity profile. Note the preference for Class 3 (low toxicity) solvents.

Detailed Protocol: Anti-Solvent Crystallization

This protocol uses an Ethanol/Water system.[1] Ethanol dissolves the ester at high temperatures but has poor solubility for the fluorinated tail at low temperatures. Water acts as a powerful anti-solvent to force nucleation.

Safety Note: Ensure Ethanol is peroxide-free if using technical grades, though this is less critical than with ethers.

Materials

-

Crude this compound (10.0 g)

-

Solvent: Ethanol (Absolute or 95%)

-

Anti-Solvent: Deionized Water

-

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

Step-by-Step Methodology

-

Dissolution (Saturation Point Determination):

-

Place crude solid in the flask.

-

Add Ethanol (approx. 5 mL/g of solid).

-

Heat to reflux (78°C) with stirring.

-

Observation: If solid remains, add Ethanol in 1 mL portions until fully dissolved. If the solution is dark/colored, add activated carbon (5 wt%) and filter hot through Celite.

-

-

Nucleation Induction:

-

Remove from heat and allow the clear solution to cool to 50°C .

-

Dropwise, add warm Water (approx. 50-60°C) until a faint, persistent turbidity (cloudiness) appears.

-

Why warm water? Adding cold water causes "crashing out" (amorphous precipitation) rather than crystallization.

-

-

Crystal Growth (Ostwald Ripening):

-

Add a few drops of Ethanol to just clear the turbidity.

-

Allow the flask to cool slowly to Room Temperature (RT) over 2 hours.

-

Critical Step: Once at RT, transfer to an ice-water bath (0-4°C) for 1 hour. The fluorinated nature of the molecule facilitates high recovery at this stage.

-

-

Isolation & Drying:

-

Filter via vacuum filtration (Buchner funnel).

-

Wash: Rinse the filter cake with a cold (0°C) mixture of Ethanol/Water (50:50 v/v). Do not use pure Ethanol, or you will dissolve your product.

-

Dry: Vacuum oven at 40°C for 12 hours.

-

Constraint: Do not exceed 60°C to prevent thermal stress on the allyl group.

-

Comparative Solvent Performance Data

The following table summarizes expected performance based on general benzoate ester behavior and GSK Solvent Sustainability Guides.

| Solvent System | Solubility (Hot) | Solubility (Cold) | Green Score (GSK) | Suitability |

| Ethanol / Water | High | Very Low | 9/10 (Excellent) | Recommended. Best balance of yield and safety. |

| EtOAc / Heptane | High | Low | 7/10 (Good) | Good alternative if the compound oils out in water. |

| DCM / Hexane | Very High | Moderate | 3/10 (Poor) | Avoid. DCM is hazardous; Hexane is neurotoxic. |

| Toluene | High | Moderate | 6/10 (Fair) | Difficult to remove traces (high BP).[1] |

| Acetone / Water | High | Low | 7/10 (Good) | Viable, but acetone is more flammable than ethanol. |

Troubleshooting & Process Control

Issue: "Oiling Out" (Liquid-Liquid Phase Separation)

-

Symptom: Instead of crystals, oily droplets form at the bottom of the flask as it cools.

-

Cause: The anti-solvent (Water) was added too quickly or the temperature dropped too fast, pushing the concentration into the metastable region where the oil phase is thermodynamically stable.

-

Remedy:

-

Reheat until the oil redissolves.

-

Add more solvent (Ethanol) to shift the composition away from the oiling boundary.

-

Cool much slower.

-

Seed: Add a tiny crystal of pure product at 40°C to provide a template for nucleation.

-

Issue: Hydrolysis

-

Symptom: Appearance of 4-fluorophenol (medicinal odor) or 4-(allyloxy)benzoic acid (high melting point solid).

-

Cause: Solvent was not neutral.

-

Remedy: Ensure Ethanol is neutral. If using EtOAc, ensure it is free of acetic acid/ethanol (check certificate of analysis).

References

-

Henderson, R. K., et al. (2011).[2] "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry."[2][3] Green Chemistry, 13, 854-862. [Link]

-

Abbott, S. (2023). Hansen Solubility Parameters: A User's Handbook. Steven Abbott TCNF. [Link]

-

Byrne, F. P., et al. (2016).[4] "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 4(7). [Link]

-

University of Rochester. (n.d.). "Solvents for Recrystallization: General Rules and Functional Group Analysis." [Link]

Sources

Troubleshooting & Optimization

removing unreacted starting materials from 4-Fluorophenyl 4-(allyloxy)benzoate

Welcome to the technical support center for the purification of 4-Fluorophenyl 4-(allyloxy)benzoate. This guide is designed for researchers, scientists, and professionals in drug development who may encounter challenges in obtaining this compound in high purity. Here, we address common issues through a series of troubleshooting guides and frequently asked questions, providing detailed, field-proven protocols and the scientific rationale behind them.

Understanding the Challenge: The Starting Materials

The synthesis of this compound typically involves the esterification of 4-(allyloxy)benzoic acid and 4-fluorophenol. Incomplete reactions can lead to the presence of these unreacted starting materials in your final product, complicating downstream applications. The key to successful purification lies in exploiting the differing chemical properties of the desired ester product and the acidic and phenolic starting materials.

Frequently Asked Questions (FAQs)

Q1: My final product of this compound is contaminated with unreacted 4-(allyloxy)benzoic acid. How can I remove it?

A1: Acid-Base Extraction is the most effective method.

The unreacted 4-(allyloxy)benzoic acid possesses an acidic carboxylic acid group, which can be deprotonated by a mild base to form a water-soluble salt. This allows for its selective removal from the organic phase containing your desired ester.[1][2][3]

Workflow for Removal of Carboxylic Acid Impurity

Caption: Acid-Base Extraction Workflow.

Step-by-Step Protocol for Acid-Base Extraction:

-

Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane.

-

Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Mixing and Venting: Stopper the funnel and invert it several times, periodically venting to release any pressure generated from the neutralization reaction (evolution of CO₂ gas).[1]

-

Separation: Allow the layers to separate. The top layer will be the organic phase containing your ester, and the bottom aqueous layer will contain the sodium salt of the unreacted carboxylic acid.

-

Draining: Carefully drain the lower aqueous layer.

-

Repeat: Repeat the washing step with fresh sodium bicarbonate solution to ensure complete removal of the acid.

-

Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any residual water.

-

Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate or magnesium sulfate.

-

Isolation: Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the purified this compound.

Q2: I've noticed unreacted 4-fluorophenol in my product. What is the best way to remove this impurity?

A2: A dilute aqueous base wash is recommended, followed by other potential methods.

Similar to the carboxylic acid, the phenolic proton of 4-fluorophenol is acidic, though less so than a carboxylic acid. It can be removed by washing with a dilute aqueous base solution.[1]

Step-by-Step Protocol for Phenol Removal:

-

Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate.

-

Base Wash: Wash the organic solution with a dilute (e.g., 1M) aqueous solution of sodium hydroxide (NaOH). This will convert the 4-fluorophenol into its water-soluble sodium salt.

-

Separation: Separate the organic and aqueous layers using a separatory funnel.

-

Water Wash: Wash the organic layer with water to remove any residual NaOH.

-

Drying and Isolation: Dry the organic layer and evaporate the solvent as described in the previous protocol.

Alternative and Complementary Purification Techniques

| Technique | Principle | Best For | Considerations |

| Column Chromatography | Separation based on differential adsorption of components to a stationary phase.[4][5][6] | Separating compounds with different polarities. | Can be time-consuming and requires solvent optimization. Silica gel is a common stationary phase.[2][7] |

| Recrystallization | Purification based on the differences in solubility of the compound and impurities in a specific solvent at different temperatures.[8][9][10] | Obtaining highly pure crystalline solids. | Requires finding a suitable solvent system where the product is soluble at high temperatures and insoluble at low temperatures, while impurities remain soluble. |

Troubleshooting Guide